N-(4-(3-nitrophenyl)thiazol-2-yl)pentanamide
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Overview
Description
N-(4-(3-nitrophenyl)thiazol-2-yl)pentanamide is a chemical compound characterized by its unique molecular structure, which includes a thiazole ring, a nitrophenyl group, and a pentanamide moiety
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives have been reported to interact with various targets, leading to a range of biological effects . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows for various chemical reactions, including donor–acceptor, nucleophilic, and oxidation reactions .
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes . For instance, thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The biological activity of thiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3-nitrophenyl)thiazol-2-yl)pentanamide typically involves the following steps:
Nitration: The nitro group is introduced to the phenyl ring using nitration agents such as nitric acid.
Amide Formation: The pentanamide group is attached to the thiazole ring through an amide coupling reaction, often using coupling agents like carbodiimides or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-(3-nitrophenyl)thiazol-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in different derivatives.
Substitution: The thiazole ring can undergo substitution reactions, where different groups replace the hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amino derivatives, hydrazine derivatives.
Substitution Products: Alkylated thiazoles, arylated thiazoles.
Scientific Research Applications
N-(4-(3-nitrophenyl)thiazol-2-yl)pentanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
N-(4-(3-nitrophenyl)thiazol-2-yl)pentanamide is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: N-(4-(3-nitrophenyl)acetamide), N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide, N-(4-(3-nitrophenyl)thiazol-2-yl)butanamide.
Uniqueness: The presence of the pentanamide group distinguishes it from other similar compounds, potentially leading to different biological and chemical properties.
Biological Activity
N-(4-(3-nitrophenyl)thiazol-2-yl)pentanamide is a compound that has garnered attention due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thiazole ring substituted with a nitrophenyl group and a pentanamide chain. The structural formula can be represented as follows:
This compound is characterized by the presence of a nitro group, which is known to influence its biological activity.
1. Antioxidant Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antioxidant properties. The presence of the nitrophenyl moiety enhances the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
2. Inhibition of Monoamine Oxidase
The compound has been evaluated for its inhibitory effects on human monoamine oxidase (hMAO), particularly the hMAO-B isoform. Selective inhibition of hMAO-B is beneficial for treating neurodegenerative disorders such as Parkinson's disease. Studies have shown that derivatives with a similar thiazole structure can effectively inhibit hMAO-B, suggesting potential therapeutic applications .
3. Anticancer Activity
This compound has demonstrated promising anticancer activities in various studies. The compound's ability to induce apoptosis in cancer cells and inhibit tumor growth has been noted, making it a candidate for further development in cancer therapy .
4. Antifungal and Antimicrobial Properties
The compound exhibits antifungal activity against various strains, including those resistant to conventional treatments. Its mechanism involves disrupting fungal cell wall synthesis and function, which is critical for effective antifungal action . Additionally, it has shown antibacterial properties against several pathogens, enhancing its potential as a broad-spectrum antimicrobial agent .
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The nitro group plays a crucial role in scavenging reactive oxygen species (ROS), thereby reducing oxidative damage.
- Enzyme Inhibition : The compound interacts with specific enzymes such as hMAO-B, leading to decreased levels of neurotoxic metabolites.
- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest at specific phases, leading to reduced proliferation .
Structure-Activity Relationship (SAR)
The efficacy of this compound and its derivatives can be analyzed through SAR studies:
Structural Feature | Activity Impact |
---|---|
Nitro Group | Enhances antioxidant and enzyme inhibition |
Thiazole Ring | Essential for biological activity |
Pentanamide Chain | Influences solubility and bioavailability |
Studies indicate that modifications to the nitrophenyl or thiazole moieties can significantly alter the compound's potency and selectivity against various biological targets.
Case Studies
- Neuroprotective Effects : A study demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential in neurodegenerative disease models .
- Antifungal Efficacy : In vitro tests showed that this compound exhibited significant activity against Candida species, outperforming some standard antifungal agents .
Properties
IUPAC Name |
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-2-3-7-13(18)16-14-15-12(9-21-14)10-5-4-6-11(8-10)17(19)20/h4-6,8-9H,2-3,7H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVGORHPWFZOAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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